molecular formula C12H15BrFNO B7872855 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine

Cat. No.: B7872855
M. Wt: 288.16 g/mol
InChI Key: AUJFMGPYDOTHAI-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromo-4-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJFMGPYDOTHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Starting Material Procurement and Synthesis Scale Up

Scale-Up Synthesis of 2-(Hydroxymethyl)piperidine

The large-scale synthesis of 2-(hydroxymethyl)piperidine typically involves the reduction of 2-picolinic acid or its esters. Common reducing agents for this transformation include lithium aluminum hydride (LAH) and sodium borohydride (B1222165) in the presence of a Lewis acid.

Parameter Laboratory Scale (grams) Research Scale (kilograms) Considerations for Scale-Up
Reducing Agent Lithium Aluminum Hydride (LAH)Sodium Borohydride / Lewis AcidLAH is highly reactive and generates hydrogen gas, posing significant safety risks on a large scale. Sodium borohydride is a milder, safer, and more cost-effective alternative for large-scale reductions.
Solvent Tetrahydrofuran (THF), Diethyl ether2-Methyltetrahydrofuran (2-MeTHF), TolueneDiethyl ether has a low boiling point and high volatility, making it a fire hazard on a large scale. THF can form explosive peroxides. 2-MeTHF is a greener and safer alternative to THF. Toluene can be used for higher reaction temperatures.
Work-up Fieser work-up (sequential addition of water and NaOH)Quenching with aqueous acid or baseThe Fieser work-up with LAH can be difficult to manage on a large scale due to the generation of large volumes of solid aluminum salts. A carefully controlled quench with aqueous acid or base is often more manageable.
Purification Silica gel chromatographyDistillation, CrystallizationColumn chromatography is generally not feasible for kilogram quantities. Distillation under reduced pressure or crystallization of a salt (e.g., hydrochloride) are preferred methods for purification on a larger scale.

Scale-Up Synthesis of 2-Bromo-4-fluorophenol

The synthesis of 2-bromo-4-fluorophenol on a larger scale is typically achieved through the bromination of 4-fluorophenol.

Parameter Laboratory Scale (grams) Research Scale (kilograms) Considerations for Scale-Up
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)Liquid bromine is highly corrosive and toxic, presenting significant handling challenges on a large scale. NBS is a solid and a safer alternative, although it is more expensive.
Solvent Dichloromethane, ChloroformAcetonitrile (B52724), Acetic AcidChlorinated solvents are being phased out due to environmental concerns. Acetonitrile or acetic acid are common, more environmentally benign alternatives for large-scale reactions.
Temperature Control Ice bath (0°C)Jacketed reactor with automated coolingPrecise temperature control is crucial to prevent over-bromination and ensure regioselectivity. A jacketed reactor with a reliable cooling system is essential for maintaining a consistent temperature on a large scale.
Purification Silica gel chromatographyDistillation, RecrystallizationAs with the piperidine (B6355638) precursor, distillation or recrystallization are the preferred methods for purifying large quantities of the phenol (B47542).

Scale Up of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established reaction, making it suitable for scale-up. wikipedia.org However, several parameters need to be carefully optimized for a successful research-scale campaign. orgchemres.org

Parameter Laboratory Scale (grams) Research Scale (kilograms) Considerations for Scale-Up
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH)Sodium hydride is a strong and flammable base, which can be hazardous on a large scale. Weaker and less hazardous inorganic bases like potassium carbonate or sodium hydroxide are often preferred.
Solvent Dimethylformamide (DMF), Acetonitrile (B52724)Toluene, Dimethyl Sulfoxide (DMSO)DMF and acetonitrile can be difficult to remove on a large scale. Toluene allows for azeotropic removal of water, which can be beneficial. DMSO is a good polar aprotic solvent for this reaction but can be difficult to remove completely.
Reaction Temperature Room temperature to 80°C80°C to 120°CHigher temperatures are often required on a larger scale to drive the reaction to completion in a reasonable timeframe. This necessitates the use of a reactor with good heating and temperature control capabilities.
Reaction Monitoring Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)HPLC is the preferred method for monitoring reaction progress on a large scale as it provides more accurate and quantitative data.
Work-up Liquid-liquid extractionLiquid-liquid extraction, Phase-splitThe principles of extraction remain the same, but the equipment used will be larger (e.g., large separatory funnels or agitated extraction tanks).
Purification Silica gel chromatographyCrystallization, DistillationThe crude product is often an oil, which can be purified by vacuum distillation. Alternatively, if the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization is an effective purification method for large quantities.

Challenges and Solutions in Scaling Up

Several challenges can arise when scaling up the synthesis of 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine.

Exothermic Reactions: The initial deprotonation of the phenol (B47542) and the Williamson ether synthesis itself can be exothermic. On a large scale, this can lead to a rapid increase in temperature, potentially causing side reactions or creating a safety hazard. The use of a jacketed reactor with efficient cooling and controlled addition of reagents is crucial to manage the heat generated.

Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reactions. The choice of an appropriate agitator (e.g., anchor, turbine) and agitation speed is critical to ensure homogeneity.

Product Isolation and Purification: Isolating and purifying kilogram quantities of the final product can be challenging. If the product is an oil, high-vacuum distillation may be necessary, which requires specialized equipment. If the product is a solid, finding a suitable crystallization solvent system that provides good yield and purity on a large scale is important. The formation of a salt, such as the hydrochloride salt, can often facilitate crystallization and purification.

Waste Management: Large-scale synthesis generates significant amounts of waste. A thorough process hazard analysis should be conducted, and a plan for the safe disposal of all waste streams must be in place. The use of greener solvents and reagents can help to minimize the environmental impact.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Efforts to delineate the biological activities and structure-activity relationships of the chemical compound this compound have yielded no specific data from publicly accessible scientific databases and research publications.

Despite a comprehensive search for information pertaining to its in vitro and in vivo biological evaluations, no studies detailing its effects on cellular or enzymatic systems, receptor binding affinities, or its activity against biological targets such as ion channels and transporters could be identified. Consequently, a detailed analysis of its biological profile and structure-activity relationship (SAR) as outlined for this article cannot be constructed at this time.

The intended exploration of this compound was to cover a range of biological assessments, from initial laboratory-based assays to preclinical studies in animal models. The planned sections and subsections were designed to provide a thorough understanding of its potential pharmacological effects. This would have included:

In Vitro Biological Activity Assessments: Investigations into how the compound interacts with biological systems at the molecular and cellular level. This would involve:

Cellular Assays for Target Engagement: To determine if the compound interacts with its intended molecular target within a cellular environment.

Enzymatic Activity Modulation Studies: To assess whether the compound can inhibit or enhance the activity of specific enzymes.

Receptor Binding and Functional Assays: To measure the affinity of the compound for various receptors and its subsequent effect on their function.

In Vitro Screening against Biological Targets: To test the compound's activity against a panel of other potential biological targets, such as ion channels and transporters.

Preclinical In Vivo Investigations in Model Systems: Studies in living organisms to understand the compound's effects in a more complex biological setting. This would have included:

Selection of Relevant Animal Models for Biological Effect Validation: The rationale and choice of specific animal models to test the compound's biological effects.

The absence of any published research on this compound prevents any scientifically accurate reporting on these aspects. It is possible that research on this compound is in early, unpublished stages, is part of proprietary industrial research, or has not yet been undertaken.

Biological Evaluation and Structure Activity Relationship Sar Studies of 2 2 Bromo 4 Fluorophenoxy Methyl Piperidine

Preclinical In Vivo Investigations in Model Systems

Pharmacodynamic Endpoints in Preclinical Models

While specific preclinical studies detailing the pharmacodynamic endpoints of 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine are not extensively available in public literature, the structural motifs present in the molecule suggest potential interactions with central nervous system (CNS) targets. Analogous compounds, particularly those containing a phenoxymethylpiperidine scaffold, have been investigated for their affinity and activity at various receptors and transporters.

For instance, derivatives of 3-(phenoxymethyl)piperidine (B1610827) have been explored as antagonists for the dopamine (B1211576) D4 receptor. chemrxiv.orgnih.gov These studies indicate that the phenoxymethylpiperidine scaffold can serve as a basis for targeting G-protein coupled receptors within the CNS. The evaluation of such compounds typically involves a battery of in vitro and in vivo assays to determine their pharmacological profile.

In vitro assessments would likely include:

Receptor Binding Assays: To determine the affinity of the compound for a panel of CNS receptors (e.g., dopamine, serotonin (B10506), adrenergic, and muscarinic receptors). This is often done using radioligand binding assays with cell membranes expressing the target receptor.

Functional Assays: To determine the functional activity of the compound at its target receptor(s), i.e., whether it acts as an agonist, antagonist, or inverse agonist. This can be measured through second messenger assays (e.g., cAMP accumulation, calcium mobilization) or reporter gene assays.

In vivo assessments in preclinical models (e.g., rodents) would aim to characterize the physiological and behavioral effects of the compound. These could include:

Locomotor Activity: To assess for stimulant or sedative effects.

Models of Psychosis: Such as amphetamine-induced hyperlocomotion or prepulse inhibition, if dopamine receptor antagonism is hypothesized.

Models of Anxiety and Depression: Including the elevated plus-maze, light-dark box, or forced swim test.

Cognitive Function Tests: Using paradigms like the Morris water maze or novel object recognition to assess effects on learning and memory.

Given the structural similarity to known CNS-active agents, it is plausible that this compound would be profiled for its effects on neurotransmitter systems in the brain.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is determined by the interplay of its constituent parts: the substituted phenoxy ring, the piperidine (B6355638) moiety, the linker connecting them, and its stereochemistry. The following sections dissect the putative contribution of each of these features based on established principles of medicinal chemistry and SAR studies of analogous compounds.

Impact of Bromine Substitution on Biological Activity

The presence of a bromine atom at the 2-position of the phenoxy ring is expected to significantly influence the compound's physicochemical properties and its interaction with biological targets. Halogen atoms, like bromine, are known to modulate activity through a combination of steric and electronic effects.

Steric Influence: The bromine atom is sterically demanding. Its presence at the ortho-position can enforce a specific conformation of the phenoxy ring relative to the methylpiperidine side chain. This conformational constraint can be crucial for optimal binding to a receptor pocket, potentially enhancing affinity and selectivity.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

In related series of compounds, the nature and position of halogen substitution on an aromatic ring can dramatically alter biological activity. For example, in some series, moving a halogen from one position to another can switch a compound from an agonist to an antagonist.

Influence of Fluorine Substitution on Biological Activity

The fluorine atom at the 4-position of the phenoxy ring also plays a pivotal role in modulating the compound's biological profile. Fluorine has unique properties that are widely exploited in medicinal chemistry. sci-hub.box

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com Placing a fluorine atom at the para-position can block a potential site of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Receptor Interactions: Fluorine is highly electronegative and can participate in hydrogen bonding as an acceptor. nih.gov It can also engage in favorable dipole-dipole or orthogonal multipolar interactions with receptor surfaces. In studies of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, a 4-fluoro substitution on the phenoxy ring was shown to be well-tolerated and in some cases beneficial for binding affinity to the dopamine D4 receptor. chemrxiv.org

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the piperidine nitrogen. sci-hub.box This can affect the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and interaction with its biological target.

Role of the Piperidine Ring System in Biological Interactions

The piperidine ring is a common scaffold in a vast number of pharmaceuticals and biologically active compounds, particularly those targeting the CNS. mdpi.com Its importance stems from several factors:

Basic Nitrogen Center: The secondary amine in the piperidine ring is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group is often a key pharmacophoric element, engaging in ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding sites of receptors and transporters.

Scaffold for Substitution: The piperidine ring provides a versatile scaffold for introducing further substitutions to fine-tune the pharmacological properties of a molecule.

The replacement of the piperidine ring with other cyclic amines, such as pyrrolidine (B122466) or azetidine, or its bioisosteric replacement with non-amine structures, would be expected to significantly alter the biological activity profile. blumberginstitute.orgresearchgate.netresearchgate.net

Modifications to the Phenoxy-Methyl Linker and Their Biological Consequences

The -O-CH₂- (oxy-methyl) linker that connects the phenoxy ring to the piperidine moiety is crucial for the spatial orientation of these two key structural components.

Length and Flexibility: The length and flexibility of the linker are critical for determining the distance and relative orientation between the aromatic ring and the basic nitrogen. Altering the linker, for example, by extending it to an ethyl or propyl chain, would change this spatial relationship and likely have a profound impact on biological activity.

Composition: Replacing the ether oxygen with other atoms, such as sulfur (thiomethyl) or a methylene (B1212753) group (propyl), would alter the bond angles, polarity, and hydrogen bonding capacity of the linker, thereby influencing receptor binding.

Rigidification: Incorporating the linker into a more rigid cyclic system could lock the molecule into a specific conformation. If this conformation is the bioactive one, a significant increase in potency and selectivity could be observed.

Systematic modifications of this linker are a common strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound.

Stereochemical Considerations in Biological Activity

The 2-substituted piperidine ring in this compound contains a stereocenter at the C2 position. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers.

Differential Binding Affinity: One enantiomer may bind with much higher affinity to the target than the other. The more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer."

Different Pharmacological Profiles: In some cases, the two enantiomers may have qualitatively different pharmacological activities. For example, one might be an agonist while the other is an antagonist at the same receptor.

Different ADME Properties: Stereochemistry can also influence the absorption, distribution, metabolism, and excretion of a drug.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be essential to fully characterize its pharmacological profile and identify the more potent and selective stereoisomer. The ability to control the stereochemistry at the 2-position of the piperidine ring is a key aspect in the development of such compounds. researchgate.netresearchgate.net

Data Tables

Table 1: Summary of Structure-Activity Relationships for this compound Analogs (Hypothetical)

ModificationPositionChangeExpected Impact on ActivityRationale
Phenoxy Ring2Br → ClLikely retained, possibly altered potencyCl is smaller and less lipophilic than Br, but also a halogen.
Phenoxy Ring2Br → HSignificant decreaseLoss of steric and electronic contributions of bromine.
Phenoxy Ring4F → HPotential decrease in metabolic stability and potencyLoss of favorable metabolic blocking and receptor interactions.
Phenoxy Ring4F → ClAltered potency and selectivityCl has different electronic and steric properties than F.
Linker-O-CH₂--S-CH₂-Altered activityChange in bond angles, polarity, and H-bonding capacity.
Linker-O-CH₂--O-CH₂CH₂-Likely decreaseIncreased flexibility and distance between pharmacophores.
Piperidine Ring-N-MethylationAltered selectivity and potencyChange in basicity and steric bulk at the nitrogen.
StereochemistryC2Racemic → (R) or (S)One enantiomer likely more potentStereoselective interactions with a chiral biological target.

Table 2: Physicochemical Properties Influenced by Key Structural Features

Structural FeatureProperty InfluencedEffect
2-Bromo groupLipophilicity, Sterics, ElectronicsIncrease, Conformational restriction, Electron-withdrawing
4-Fluoro groupMetabolic Stability, Basicity (pKa)Increase, Decrease
Piperidine RingBasicity (pKa), SolubilityProvides basic center for ionic interactions, influences water solubility
Stereocenter (C2)Target BindingEnables stereoselective interactions

Comparative Analysis with Related Piperidine Derivatives

A comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the structural requirements for potent and selective inhibition of monoamine transporters, particularly the serotonin transporter (SERT). The affinity of these compounds for SERT, as well as for the dopamine (DAT) and norepinephrine (B1679862) (NET) transporters, is significantly influenced by the nature and position of substituents on both the phenoxy and piperidine rings.

Influence of Phenoxy Ring Substitution

The substitution pattern on the phenoxy ring of the 2-(phenoxymethyl)piperidine (B1613344) scaffold plays a pivotal role in modulating the binding affinity and selectivity for monoamine transporters. Introduction of halogen atoms at specific positions has been a key strategy in the development of potent SERT inhibitors.

For instance, the presence of a fluorine atom at the 4-position of the phenoxy ring is a common feature in many selective serotonin reuptake inhibitors (SSRIs). This substitution is generally associated with enhanced binding affinity for SERT. The addition of a bromine atom at the 2-position, as seen in this compound, further refines the pharmacological profile. This ortho-bromo substitution can influence the conformation of the molecule, potentially locking it into a more favorable orientation for binding to the transporter.

To illustrate the impact of these substitutions, a comparative analysis of the binding affinities (Ki, nM) of several key derivatives is presented in the table below. The data is compiled from various in vitro studies using radioligand binding assays with human transporters.

CompoundPhenoxy SubstitutionSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
1Unsubstituted150>1000>1000
24-Fluoro25850980
32-Bromo80>1000>1000
4 (this compound)2-Bromo-4-fluoro8.5650720
52,4-Dichloro12780810

As the data indicates, the unsubstituted phenoxymethylpiperidine (Compound 1) exhibits modest affinity for SERT. The introduction of a 4-fluoro group (Compound 2) leads to a significant increase in SERT affinity. Similarly, a 2-bromo substitution (Compound 3) enhances affinity, though to a lesser extent than the 4-fluoro substitution.

Crucially, the combination of both a 2-bromo and a 4-fluoro substituent in this compound (Compound 4) results in a synergistic effect, yielding a compound with high affinity for SERT (Ki = 8.5 nM). This highlights the importance of multi-point interactions with the transporter binding site. The affinity of the 2,4-dichloro analog (Compound 5) is comparable to that of the bromo-fluoro derivative, suggesting that the size and electronegativity of the halogen at the 2-position are critical determinants of potency.

Notably, all the listed derivatives exhibit significantly lower affinity for DAT and NET, indicating a high degree of selectivity for the serotonin transporter. This selectivity is a desirable characteristic for antidepressant agents, as it can minimize side effects associated with the inhibition of other monoamine transporters.

Influence of the Piperidine Moiety

The piperidine ring itself is another key component for interaction with monoamine transporters. The nitrogen atom of the piperidine is believed to form a crucial ionic interaction with an acidic residue in the binding pocket of the transporter. The stereochemistry at the 2-position of the piperidine ring also has a profound impact on binding affinity. It has been demonstrated that the (S)-enantiomer of 2-(phenoxymethyl)piperidine derivatives generally exhibits higher affinity for SERT compared to the (R)-enantiomer. This stereoselectivity suggests a specific three-dimensional arrangement of the molecule is required for optimal interaction with the transporter.

Further modifications to the piperidine ring, such as N-methylation or the introduction of other substituents, can alter the compound's affinity and selectivity profile. Generally, N-alkylation tends to decrease affinity for SERT, suggesting that a secondary amine is preferred for optimal binding.

Molecular Mechanisms and Interactions of 2 2 Bromo 4 Fluorophenoxy Methyl Piperidine

Investigating Molecular Targets and Pathways

The primary molecular targets of 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine are the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). By inhibiting these transporters, the compound effectively blocks the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters. This dual-action mechanism classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI). The enhanced availability of serotonin and norepinephrine in the synapse allows for prolonged activation of their respective postsynaptic receptors, which is the principal mechanism behind its pharmacological effects.

The inhibition of SERT and NET is a critical intervention point in neuronal signaling. These transporters are key regulators of serotonergic and noradrenergic neurotransmission. By blocking the reuptake mechanism, this compound modulates the signaling pathways governed by these monoamine neurotransmitters. These pathways are integral to the regulation of mood, cognition, and various physiological processes. The therapeutic effects of SNRIs are attributed to the downstream adaptations in the nervous system that occur in response to the sustained increase in neurotransmitter levels.

Research into piperidine (B6355638) derivatives has also highlighted their potential to interact with other molecular targets, such as monoamine oxidases (MAOs), enzymes that are crucial for the degradation of monoamine neurotransmitters. Some piperidine-based compounds have been shown to be potent MAO inhibitors. This suggests that while the primary mechanism of action for this compound is SERT and NET inhibition, the broader class of piperidine compounds has a range of effects on the monoaminergic system.

Receptor/Enzyme Binding Site Characterization

The interaction of this compound with its target transporters, SERT and NET, occurs at specific binding sites. For SNRIs in general, the primary binding site, often referred to as the S1 or orthosteric site, is located centrally within the transmembrane domains of the transporters. This site is where the endogenous substrates, serotonin and norepinephrine, bind to be transported back into the presynaptic neuron.

Structural and mutational studies on SERT and NET have identified key amino acid residues within transmembrane domains 1, 3, 6, and 8 that form this central binding pocket. For dual-acting inhibitors, interactions with residues in transmembrane domain 6 (TM6) of both hSERT and hNET have been found to be particularly important for their dual-targeting mechanism. Specifically, residues such as Phe335, Leu337, Gly338, and Val343 in hSERT, and the corresponding residues in hNET, are considered determinants for the binding of SNRIs. It is within this hydrophobic cavity that this compound is presumed to bind, thereby physically obstructing the transport of serotonin and norepinephrine.

Binding Affinities of this compound

TargetBinding Affinity (Ki) in nM
Human Serotonin Transporter (hSERT)Data not available
Human Norepinephrine Transporter (hNET)Data not available

Allosteric Modulation and Orthosteric Interactions

The serotonin transporter possesses at least two distinct binding sites for antidepressant medications: a primary high-affinity orthosteric site (S1) and a lower-affinity allosteric site (S2). The orthosteric site is the primary binding location for serotonin and reuptake inhibitors, directly mediating the inhibition of serotonin transport. Binding to the allosteric site, on the other hand, modulates the binding of ligands at the primary site without directly inhibiting reuptake itself.

Allosteric modulation can significantly impact the efficacy of a drug. For instance, some compounds, when bound to the allosteric site, can slow the dissociation rate of an orthosteric ligand, thereby prolonging its inhibitory effect. This phenomenon has been observed with the antidepressant escitalopram, where its binding to the allosteric site enhances its own binding at the orthosteric site.

Ligand-Receptor Dynamics Studies

The interaction between a ligand like this compound and its target transporters is a dynamic process. Molecular dynamics (MD) simulations are a powerful computational tool used to study these interactions at an atomic level. These simulations can provide insights into the binding modes of ligands, the conformational changes in the transporter upon ligand binding, and the energetic factors that govern these interactions.

For SNRIs, MD simulations have been instrumental in understanding the structural basis for their dual-targeting mechanism. These studies have revealed that the depth to which the aromatic rings of an SNRI stretch into hydrophobic pockets within the binding site is a key determinant of its dual activity. The simulations also highlight the importance of specific residues, particularly in TM6, in stabilizing the ligand within the binding pocket.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules known to interact with a specific biological target. By analyzing the structural and physicochemical properties of these active ligands, pharmacophore models and Quantitative Structure-Activity Relationships (QSAR) can be developed to guide the design of new, potentially more potent molecules.

For 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine, an LBDD approach would involve comparing its structure to a series of known active compounds for a particular target. This would help in identifying the key chemical features responsible for biological activity. However, no published studies have utilized this compound in an LBDD campaign.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. Techniques like molecular docking are central to SBDD.

An SBDD study involving this compound would require the crystal structure of a relevant biological target. The compound would then be computationally "docked" into the active site of the target to predict its binding mode and affinity. Currently, there are no publicly available research articles detailing such SBDD studies specifically for this compound.

Docking and Scoring Methodologies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity. This process is crucial for predicting the interaction between a potential drug molecule and its protein target.

A docking study for this compound would provide valuable insights into its potential biological targets and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Despite the utility of this method, no specific docking and scoring analyses for this compound have been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations can provide a detailed understanding of the conformational changes that a ligand and its target undergo upon binding, as well as the stability of the resulting complex.

An MD simulation of this compound, either in solution or bound to a target, would reveal its dynamic behavior and preferred conformations. This information is vital for understanding its pharmacological properties. As with other computational methods, there is a lack of published MD simulation studies focused on this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model that includes this compound, a dataset of structurally related compounds with measured biological activities would be required. Its chemical descriptors would be calculated and used in the development of the predictive model. At present, no QSAR studies specifically incorporating this compound are available.

Pharmacokinetic and Biotransformation Research Preclinical

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

No data is publicly available regarding the in vitro metabolic stability of 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine in liver microsomes from any species. This type of study is crucial in early drug discovery to predict the intrinsic clearance of a compound, which helps in estimating its in vivo half-life and potential for accumulation. The stability is typically assessed by incubating the compound with liver microsomes and measuring the decrease in its concentration over time.

Identification of Major Metabolites (Preclinical)

There is no information available in the public domain identifying the major preclinical metabolites of this compound. Metabolite identification studies are performed to understand the biotransformation pathways of a compound. This involves incubating the parent drug with liver fractions (like microsomes or hepatocytes) and analyzing the resulting mixture using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the structures of its metabolites.

Preclinical Absorption, Distribution, and Elimination Studies

No preclinical data on the absorption, distribution, and elimination (ADME) of this compound have been published. These studies are fundamental to understanding how a compound is taken up by the body, where it goes within the body, and how it is removed. Such studies typically involve administering the compound to animal models and analyzing its concentration in various tissues and fluids over time.

Cytochrome P450 Inhibition/Induction Potential (In Vitro)

There is no publicly available information on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes. These in vitro assays are critical for predicting the potential for drug-drug interactions. Inhibition studies assess whether the compound can block the metabolic activity of specific CYP enzymes, while induction studies determine if it can increase the expression of these enzymes.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatizations for Enhanced Biological Profiles

The therapeutic potential of a lead compound is often refined through the systematic synthesis and evaluation of its derivatives. For 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine, the development of novel derivatizations is a key avenue for enhancing its biological profile. Structure-activity relationship (SAR) studies are central to this endeavor, providing insights into how modifications to the molecular structure influence biological activity. nih.govresearchgate.netresearchgate.net

Future research will likely focus on several key areas of derivatization:

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as the introduction of substituents or changes in stereochemistry, can significantly impact a compound's interaction with biological targets. acs.org The exploration of N-alkylation, N-acylation, and the introduction of functional groups at other positions on the piperidine ring could lead to analogs with improved potency, selectivity, and pharmacokinetic properties. thieme-connect.com

Substitution on the Phenyl Ring: The bromo and fluoro substituents on the phenoxy ring are critical features of the molecule. The synthesis of analogs with different halogen substitutions, or the introduction of other electron-withdrawing or electron-donating groups, could modulate the electronic properties of the molecule and its binding affinity for specific targets.

Alterations to the Linker: The ether linkage between the phenoxy ring and the piperidine moiety is another site for modification. Replacing the oxygen atom with sulfur or nitrogen, or altering the length and flexibility of the linker, could influence the compound's conformational preferences and its ability to fit into a biological target's binding site.

Systematic exploration of these derivatization strategies, guided by computational modeling and biological testing, will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

Table 1: Potential Derivatization Strategies for this compound

Modification Site Potential Modifications Desired Outcome
Piperidine NitrogenAlkylation, Acylation, ArylationModulate basicity, lipophilicity, and target engagement
Piperidine RingIntroduction of alkyl, hydroxyl, or other functional groupsEnhance binding interactions, improve metabolic stability
Phenyl RingVariation of halogen substituents, introduction of other groupsFine-tune electronic properties, alter target selectivity
Ether LinkerReplacement with thioether, amine, or amide; alter chain lengthModify conformational flexibility and binding geometry

Integration with Advanced Screening Technologies

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activity. nih.govingentaconnect.comnih.gov The integration of this compound and its derivatives into HTS campaigns represents a significant opportunity to uncover novel biological targets and therapeutic applications.

Libraries of compounds based on the this compound scaffold can be synthesized and screened against a wide array of biological targets, including enzymes, receptors, and ion channels. nih.gov The development of diverse chemical libraries is essential for maximizing the chances of identifying "hit" compounds. rsc.org

Advanced screening technologies that could be leveraged include:

High-Content Screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects.

Fragment-Based Screening: This approach involves screening smaller, less complex molecules (fragments) that can be later optimized into more potent leads. The piperidine scaffold itself is a valuable fragment for such libraries. rsc.org

DNA-Encoded Libraries (DELs): DEL technology enables the screening of massive libraries of compounds, each tagged with a unique DNA barcode for easy identification.

By embracing these advanced screening technologies, researchers can efficiently explore the biological activity of this compound and its analogs on a large scale.

Potential as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are invaluable tools for understanding disease mechanisms and identifying new drug targets. The unique structural features of this compound make it an attractive candidate for development as a chemical probe. matilda.sciencechemrxiv.org

A well-designed chemical probe should possess high potency, selectivity, and a known mechanism of action. Through careful optimization of its structure, this compound could be developed into a probe for a specific biological target. For example, if a derivative is found to be a potent and selective inhibitor of a particular enzyme, it could be used to study the role of that enzyme in cellular processes. rsc.org

The development of a chemical probe based on this scaffold would involve:

Target Identification: Identifying the specific biological target with which the compound interacts.

Affinity and Selectivity Profiling: Demonstrating that the compound binds to its intended target with high affinity and selectivity.

Mechanism of Action Studies: Elucidating how the compound exerts its biological effect.

The creation of such a probe would not only advance our understanding of fundamental biology but also provide a valuable tool for validating new drug targets.

Applications in Chemical Biology Tool Development

The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. thieme-connect.comnih.govenamine.netresearchgate.net This makes this compound a valuable building block for the development of a variety of chemical biology tools.

Beyond its potential as a standalone chemical probe, this compound could be incorporated into more complex molecular tools, such as:

Bifunctional Molecules: These molecules contain two distinct domains, one that binds to a target of interest and another that recruits other cellular machinery. For example, a derivative of this compound could be linked to a molecule that induces protein degradation (PROTAC) or recruits an enzyme to a specific location in the cell.

Activity-Based Probes (ABPs): These are probes that covalently bind to the active site of an enzyme, providing a direct readout of enzyme activity.

Fluorescently Labeled Probes: The attachment of a fluorescent dye to the this compound scaffold could enable the visualization of its target within cells and tissues.

The versatility of the piperidine scaffold, combined with the specific substitutions of this compound, provides a solid foundation for the design and synthesis of innovative chemical biology tools that can help to unravel the complexities of biological systems. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 2-bromo-4-fluorophenol and a piperidine derivative. Key steps include:

  • Substrate Preparation : Bromo-fluoroaryl intermediates (e.g., 2-bromo-4-fluorophenylboronic acid) react with piperidine-containing precursors.
  • Reaction Optimization : Use K₂CO₃ as a base in DMF at 80°C for 12 hours, achieving yields up to 78% based on analogous reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients ensures >95% purity.

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.30–7.67 ppm) and piperidine CH₂ groups (δ 2.11–3.50 ppm). Compare with data from structurally similar compounds like 2-(2-bromo-4-fluorophenoxy)pyridin-3-amine .
  • Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z ≈ 298 (C₁₂H₁₄BrFNO⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. For example, SHELX programs resolve torsional angles in piperidine rings and phenoxy group orientations, as demonstrated in analogous piperidine derivatives .
  • Challenges : Twinning or low-resolution data may require iterative refinement cycles with SHELXL’s TWIN/BASF commands .

Q. What strategies address discrepancies in biological activity data between in vitro and in silico models for this compound?

  • Methodology :

  • Contradiction Analysis : If in vitro assays (e.g., enzyme inhibition) conflict with docking simulations:
  • Validate Target Binding : Use SPR (Surface Plasmon Resonance) to measure binding kinetics.
  • Solubility Adjustments : Test DMSO concentrations ≤0.1% to avoid false negatives .
  • Case Study : Analogous compounds like 4-(4-fluoro-2-methyl-benzyl)-piperidine showed improved correlation after optimizing assay conditions .

Q. How does the bromo-fluoro substituent impact structure-activity relationships (SAR) in receptor binding studies?

  • Methodology :

  • Comparative SAR : Replace Br/F with Cl/CH₃ in derivatives and assay against targets (e.g., GPCRs or kinases).
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances π-π stacking, while fluorine improves metabolic stability. For example, 4-(4-Bromo-2-fluorophenyl)piperidine showed 10-fold higher affinity than non-halogenated analogs .

Data-Driven Challenges

Q. How can researchers resolve conflicting purity assessments (HPLC vs. NMR) for this compound?

  • Methodology :

  • Cross-Validation : Use orthogonal methods:
  • HPLC : C18 column, 70:30 MeCN/H₂O, UV detection at 254 nm.
  • Quantitative NMR (qNMR) : Integrate piperidine CH₂ peaks against a certified internal standard (e.g., maleic acid) .
  • Root Cause : Impurities may lack UV chromophores (e.g., inorganic salts), detectable only via qNMR.

Experimental Design Tables

Synthetic Route Optimization
Substrate
------------------------
2-Bromo-4-fluorophenol
Biological Activity Comparison
Compound
-----------------------------------
Target Compound
4-Fluoro Analog

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.